Cas no 858842-15-6 (3,4-Dichloro-2-methylbenzenesulfonyl chloride)

3,4-Dichloro-2-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3,4-dichloro-2-methylbenzenesulfonyl chloride
- 3,4-Dichloro-2-methylbenzenesulfonyl chloride
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- インチ: 1S/C7H5Cl3O2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3
- InChIKey: WPFIKQSSMVNCON-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1C)S(=O)(=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 272
- XLogP3: 3.6
- トポロジー分子極性表面積: 42.5
3,4-Dichloro-2-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013862-1g |
3,4-Dichloro-2-methylbenzenesulfonyl chloride |
858842-15-6 | 97% | 1g |
$1445.30 | 2023-08-31 | |
Alichem | A010013862-250mg |
3,4-Dichloro-2-methylbenzenesulfonyl chloride |
858842-15-6 | 97% | 250mg |
$489.60 | 2023-08-31 | |
Alichem | A010013862-500mg |
3,4-Dichloro-2-methylbenzenesulfonyl chloride |
858842-15-6 | 97% | 500mg |
$790.55 | 2023-08-31 |
3,4-Dichloro-2-methylbenzenesulfonyl chloride 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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8. Back matter
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S. Ahmed Chem. Commun., 2009, 6421-6423
3,4-Dichloro-2-methylbenzenesulfonyl chlorideに関する追加情報
Professional Introduction to 3,4-Dichloro-2-methylbenzenesulfonyl chloride (CAS No. 858842-15-6)
3,4-Dichloro-2-methylbenzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 858842-15-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural features of 3,4-Dichloro-2-methylbenzenesulfonyl chloride, particularly the presence of chlorine substituents at the 3rd and 4th positions and a methyl group at the 2nd position on the benzene ring, contribute to its unique reactivity and make it a valuable building block in medicinal chemistry.
The significance of 3,4-Dichloro-2-methylbenzenesulfonyl chloride lies in its role as a precursor in the development of novel therapeutic agents. Sulfonyl chlorides are known for their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This property has been exploited in the synthesis of sulfonamides, which are a cornerstone of modern drug discovery. For instance, derivatives of sulfonyl chlorides have been employed in the creation of antibiotics, anti-inflammatory drugs, and even antiviral agents. The specific substitution pattern in 3,4-Dichloro-2-methylbenzenesulfonyl chloride enhances its versatility, enabling chemists to tailor molecular structures for targeted biological activity.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of aromatic sulfonyl chlorides. One notable area of investigation involves the use of 3,4-Dichloro-2-methylbenzenesulfonyl chloride as an intermediate in cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules with precise stereochemical control. For example, palladium-catalyzed Suzuki-Miyaura and Heck reactions have been applied to introduce aryl or vinyl groups onto the sulfonyl chloride framework. Such transformations have opened up new avenues for designing molecules with enhanced pharmacological properties.
The pharmaceutical industry has also explored the potential of 3,4-Dichloro-2-methylbenzenesulfonyl chloride in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of 3,4-Dichloro-2-methylbenzenesulfonyl chloride, researchers aim to create compounds that can selectively inhibit aberrant kinase activity. Preliminary studies have shown that certain derivatives exhibit promising inhibitory effects on specific kinases while maintaining low toxicity profiles. This underscores the importance of 3,4-Dichloro-2-methylbenzenesulfonyl chloride as a key intermediate in oncology drug development.
Advances in computational chemistry have further enhanced the utility of 3,4-Dichloro-2-methylbenzenesulfonyl chloride. Molecular modeling techniques allow researchers to predict the behavior of this compound in various reaction conditions with remarkable accuracy. By leveraging these tools, scientists can optimize synthetic routes and anticipate potential side reactions before conducting experimental trials. This approach not only saves time but also reduces waste, aligning with the growing emphasis on green chemistry principles.
The agrochemical sector has not been left behind in harnessing the potential of 3,4-Dichloro-2-methylbenzenesulfonyl chloride. Sulfonyl chlorides have been incorporated into herbicides and fungicides due to their ability to interact with biological targets at low concentrations. The unique structural features of this compound make it an effective scaffold for designing molecules that disrupt pathogenic growth without harming crops. Recent studies have highlighted its role in developing next-generation agrochemicals that offer improved efficacy and environmental safety.
From a synthetic chemistry perspective, 3,4-Dichloro-2-methylbenzenesulfonyl chloride serves as a versatile reagent for introducing sulfonyl groups into organic molecules. Its reactivity allows for diverse transformations, including sulfonylation reactions with nucleophiles such as amines and alcohols. These reactions yield sulfonamides and sulfonic acids, respectively, which are fundamental motifs in many drugs and materials. The chlorine atoms at positions 3 and 4 enhance electrophilic aromatic substitution reactions, making it easier to further functionalize the benzene ring.
The industrial production of 3,4-Dichloro-2-methylbenzenesulfonyl chloride is typically achieved through multi-step synthetic pathways involving chlorination and sulfonylation processes. Modern manufacturing techniques emphasize high-yield methods that minimize byproducts and energy consumption. Continuous flow chemistry has emerged as a particularly promising approach for producing this compound efficiently on an industrial scale.
In conclusion,3,4-Dichloro-2-methylbenzenesulfonyl chloride (CAS No. 858842-15-6) is a multifaceted compound with broad applications across pharmaceuticals、agrochemicals、and materials science。 Its unique structural features enable diverse chemical transformations,making it an indispensable tool for synthetic chemists。 As research continues to uncover new methodologies for utilizing this intermediate,its importance is likely to grow further,driving innovation in drug discovery and material development。
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